molecular formula C11H21NO2 B1423043 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one CAS No. 1249336-33-1

1-(3-Ethoxypropyl)-3-methylpiperidin-4-one

Cat. No. B1423043
M. Wt: 199.29 g/mol
InChI Key: LBYQCFRBHQMJGQ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It includes studying the reactants and products, the mechanism of the reaction, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, density, molar mass, and chemical stability.


Scientific Research Applications

Antioxidant and Antimicrobial Potential

Research has demonstrated the synthesis of novel piperidin-4-one oxime esters with significant antioxidant and antimicrobial activities. These compounds were synthesized through a series of reactions starting from basic piperidin-4-one derivatives, showcasing their potential in medicinal chemistry for developing new therapeutic agents with antioxidant and antimicrobial properties (Harini et al., 2014).

Structural and Conformational Studies

The crystal structures of certain piperidin-4-one derivatives have been analyzed to understand their conformational dynamics and structural characteristics. This research provides insights into the molecular configuration of these compounds, which is crucial for their application in drug design and material science (Raghuvarman et al., 2014).

NMR Spectroscopy Insights

NMR spectroscopy has been utilized to study the conformational aspects of piperidin-4-one betaine derivatives. This research offers valuable information on the structural preferences of these molecules, which could inform their functional applications in chemical synthesis and pharmacology (Dega-Szafran et al., 2006).

Application in Aminocarbonylation Reactions

Piperidines possessing ester functionality, including derivatives of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This application is significant for the synthesis of complex organic compounds, demonstrating the versatility of piperidin-4-one derivatives in organic synthesis (Takács et al., 2014).

Molecular Docking and Antitumor Activity

A study focusing on the synthesis and characterization of a specific compound showcased its potential antitumor activity through molecular docking and experimental analysis. This indicates the broader applicability of piperidin-4-one derivatives in the development of new antitumor agents (Zhou et al., 2021).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions and applications of the compound.


Please note that the availability of this information depends on the extent of research done on the specific compound. For “1-(3-Ethoxypropyl)-3-methylpiperidin-4-one”, more research may be needed to provide detailed information in all these categories. If you have access to a library or database of scientific articles, you may be able to find more information there. If you’re working in a lab, please consult with a supervisor or a knowledgeable colleague. Always follow safety guidelines when handling chemical compounds.


properties

IUPAC Name

1-(3-ethoxypropyl)-3-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-3-14-8-4-6-12-7-5-11(13)10(2)9-12/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYQCFRBHQMJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CCC(=O)C(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxypropyl)-3-methylpiperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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